

Methyl 2-(bromomethyl)-4-methoxybenzoate

molecular structure

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Compound of Interest

Compound Name: *Methyl 2-(bromomethyl)-4-methoxybenzoate*

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An In-Depth Technical Guide to **Methyl 2-(bromomethyl)-4-methoxybenzoate**

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **Methyl 2-(bromomethyl)-4-methoxybenzoate**, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

Methyl 2-(bromomethyl)-4-methoxybenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a bromomethyl group, and a methoxy group.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	Methyl 2-(bromomethyl)-4-methoxybenzoate	
CAS Number	15365-25-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1] [2]
Molecular Weight	259.1 g/mol	[1] [2]
Canonical SMILES	COC1=CC(=C(C=C1)C(=O)O)C)CBr	
InChI Key	DCXFFLSHDURQRML-UHFFFAOYSA-N	[3]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	White Solid	[4]
Boiling Point	100-108 °C at 0.01 mmHg (for isomer 139102-34-4)	
Melting Point	33 °C (for isomer 139102-34-4)	
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 2-(bromomethyl)-4-methoxybenzoate**. While a complete set of published spectra for this specific isomer is not readily available, the following data is predicted based on the analysis of structurally analogous compounds.[\[6\]](#)

Table 3: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	Ar-H
~6.8-7.0	m	2H	Ar-H
~4.9	s	2H	$-\text{CH}_2\text{Br}$
~3.9	s	3H	$-\text{COOCH}_3$
~3.8	s	3H	Ar-OCH ₃

Table 4: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~166	C=O (ester)
~162	Ar-C (C4-OCH ₃)
~138	Ar-C (C2-CH ₂ Br)
~132	Ar-CH
~118	Ar-C (C1)
~115	Ar-CH
~113	Ar-CH
~55	Ar-OCH ₃
~52	$-\text{COOCH}_3$
~30	$-\text{CH}_2\text{Br}$

Table 5: Predicted IR and Mass Spectrometry Data

Technique	Key Peaks/Fragments
IR Spectroscopy	~1720 cm^{-1} (C=O stretch, ester), ~1250 cm^{-1} (C-O stretch, ether), ~680 cm^{-1} (C-Br stretch)
Mass Spectrometry (MS)	m/z 258/260 (M ⁺ , bromine isotopes), m/z 179 (M ⁺ - Br), m/z 148 (M ⁺ - Br - OCH ₃)

Experimental Protocols

Synthesis via Radical Bromination

A common method for the synthesis of benzylic bromides like **Methyl 2-(bromomethyl)-4-methoxybenzoate** is through the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-4-methoxybenzoate. This reaction is typically initiated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or via photochemical initiation.[7][8]

Materials:

- Methyl 2-methyl-4-methoxybenzoate
- N-bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-methoxybenzoate (1.0 eq).

- Solvent and Reagents: Add the solvent (e.g., CCl_4). Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.05 eq) to the flask.[7]
- Initiation: Heat the mixture to reflux (approximately 77 °C for CCl_4) and maintain this temperature for several hours. Alternatively, the reaction can be initiated photochemically using a UV lamp at a lower temperature (0-5 °C).[8]
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine to remove any remaining acidic impurities. [7]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

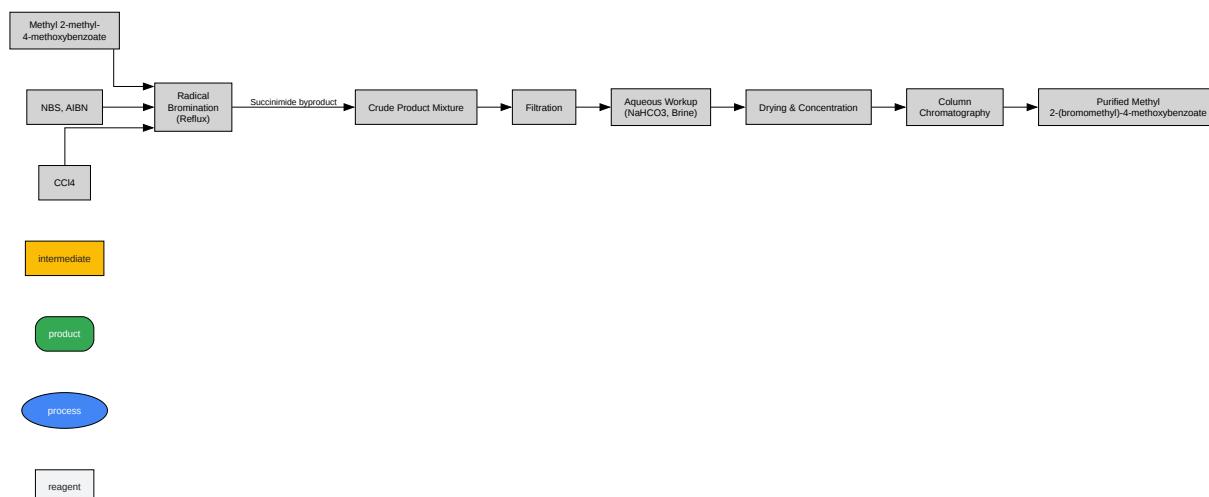
Purification: The crude product can be purified using silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired product from unreacted starting material and any di-brominated byproducts.[7]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

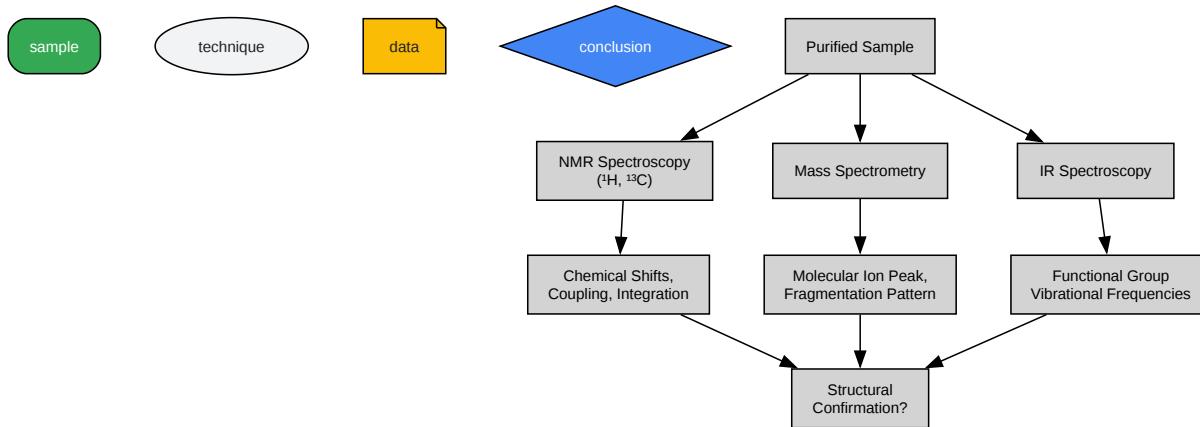
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[6]
- ^1H NMR Acquisition: Use a standard pulse sequence on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon atom appears as a single line.

Visualized Workflows



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Caption: Experimental workflow for the synthesis of **Methyl 2-(bromomethyl)-4-methoxybenzoate**.



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Caption: Logical workflow for the structural characterization of the synthesized compound.

Safety and Handling

Methyl 2-(bromomethyl)-4-methoxybenzoate and related brominated aromatic compounds should be handled with care in a well-ventilated fume hood.[\[9\]](#)

Table 6: GHS Hazard Information (for related compounds)

Hazard Class	Hazard Statement	Reference
Acute Toxicity, Oral	H302: Harmful if swallowed	[3]
Skin Corrosion/Irritation	H315: Causes skin irritation	[3] [4]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[3] [4]
STOT - Single Exposure	H335: May cause respiratory irritation	[3] [4]

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[9]
- Hand Protection: Wear appropriate chemical-resistant gloves.[9]
- Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust/vapors are generated.[9]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store in an area designated for corrosive materials.[4][9] Incompatible materials include strong oxidizing agents and strong bases.[9]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][4]
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

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